3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline
Overview
Description
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline, also known as 3,3’-diacetyl-2,2’-bipyridine (DAPB), is a widely studied organic compound, which has been used in various scientific fields, such as organic synthesis, material science, and catalysis. DAPB has been found to possess interesting properties, such as strong coordination ability and redox capability, which make it a promising molecule for various applications.
Scientific Research Applications
Antiviral Properties
One significant application of 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline is in the field of antiviral research. Leila et al. (2019) explored its use in the synthesis of novel NS5A inhibitors to combat hepatitis C virus (HCV). Their study found that molecules with this core were more effective against HCV, particularly genotype 1b, showing potent inhibition and high selectivity (Leila et al., 2019).
Synthesis of Carbonyl 2-Amino-Pyrimidines
Zhang, Zhao, and Zhao (2015) described a methodology for synthesizing carbonyl 2-amino-pyrimidines using 1,3-diynes as a precursor. Their approach highlights the potential of 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline in the construction of pyrimidines, showcasing its utility in organic synthesis (Zhang, Zhao, & Zhao, 2015).
Synthesis of Polydiacetylene Charge-Transfer Complexes
Phelps et al. (2000) explored the polymerization of 1,4-bis(3-quinolyl)buta-1,3-diyne and its isomer, investigating their reactivity with organoiodines to form N-I charge-transfer complexes. This research opens avenues for the use of 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline in the creation of novel polymers and materials (Phelps et al., 2000).
Enhanced Viscosity and Crystallization Rate in Polymers
Liu et al. (2017) investigated the use of diacetylene groups, including 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline, in enhancing the properties of poly(butylene-succinate). Their findings suggest that the inclusion of diacetylene groups can significantly improve the crystallization rate and viscosity of polymers, broadening their potential applications (Liu, Zhang, Wang, & Wang, 2017).
Catalysis and Organic Synthesis
Krishnan et al. (2017) developed a novel synthesis protocol for 1,3-diynes, including 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline, using a zinc-catalyzed Cadiot-Chodkiewicz cross-coupling reaction. This study highlights the role of 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline in catalytic processes, particularly in the field of organic synthesis (Krishnan et al., 2017).
properties
IUPAC Name |
3-[4-(3-aminophenyl)buta-1,3-diynyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h3-4,7-12H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHYPYMCCZVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC#CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568995 | |
Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
CAS RN |
31661-59-3 | |
Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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